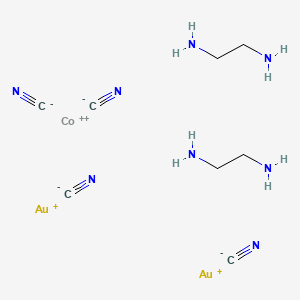

Cobaltous ethylenediamine di(aurous cyanide)

Description

Cobaltous ethylenediamine di(aurous cyanide) is a coordination compound comprising cobalt(II) (Co²⁺), ethylenediamine (en) ligands, and aurous cyanide (Au(CN)₂⁻) anions. This compound likely exhibits a polymeric or oligomeric structure due to the bridging capability of cyanide ligands, as observed in copper and silver halide-arsine complexes .

Cyanide’s linear bonding geometry (sp-hybridized) and strong field character enhance metal-ligand stability, a feature critical in gold and cobalt cyanide complexes . The ethylenediamine ligand contributes to the compound’s solubility in polar solvents and influences its redox properties, as seen in cobalt(II) Schiff base complexes .

Properties

CAS No. |

68958-90-7 |

|---|---|

Molecular Formula |

C8H16Au2CoN8 |

Molecular Weight |

677.13 g/mol |

IUPAC Name |

cobalt(2+);ethane-1,2-diamine;gold(1+);tetracyanide |

InChI |

InChI=1S/2C2H8N2.4CN.2Au.Co/c2*3-1-2-4;4*1-2;;;/h2*1-4H2;;;;;;;/q;;4*-1;2*+1;+2 |

InChI Key |

HGHDBZCSDRZQAY-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.C(CN)N.C(CN)N.[Co+2].[Au+].[Au+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cobaltous ethylenediamine di(aurous cyanide) typically involves the reaction of cobalt salts with ethylenediamine and aurous cyanide. The process begins with the preparation of cobalt(II) chloride and ethylenediamine in an aqueous solution. The mixture is then purged with air to oxidize the cobalt(II)-ethylenediamine complexes to cobalt(III). The aurous cyanide is introduced to the solution, resulting in the formation of the desired coordination compound .

Industrial Production Methods

Industrial production of cobaltous ethylenediamine di(aurous cyanide) may involve large-scale synthesis using similar methods as described above. The process can be optimized for higher yields and purity by controlling reaction conditions such as temperature, pH, and concentration of reactants .

Chemical Reactions Analysis

Types of Reactions

Cobaltous ethylenediamine di(aurous cyanide) can undergo various chemical reactions, including:

Oxidation: The cobalt center can be oxidized, altering the oxidation state and potentially changing the coordination environment.

Reduction: Reduction reactions can reverse the oxidation state changes, restoring the original compound.

Substitution: Ligands such as ethylenediamine or aurous cyanide can be replaced by other ligands under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may require specific ligands and conditions, such as varying pH or temperature .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may result in higher oxidation state cobalt complexes, while substitution reactions can yield new coordination compounds with different ligands .

Scientific Research Applications

Electroplating Applications

Cobaltous ethylenediamine di(aurous cyanide) is primarily utilized in gold plating processes. Its incorporation in electroplating baths enhances the quality of gold deposits while minimizing the risks associated with free cyanide.

Composition of Gold Plating Solutions

The compound is often mixed with potassium gold cyanide to create a stable plating bath. The typical formulation includes:

- Potassium Gold Cyanide : 1-50 parts by weight

- Potassium Cobaltous Ethylenediamine Tetraacetate : Up to 25 parts by weight

This mixture allows for the deposition of high-quality gold layers that are smooth and reflective, suitable for various industrial applications .

Advantages of Using Cobaltous Ethylenediamine Di(aurous Cyanide)

- Enhanced Hardness : Gold plated with this compound exhibits increased hardness and wear resistance.

- Reduced Toxicity : The formulation mitigates the harmful effects of free hydrogen cyanide during the plating process, making it safer for operators .

- Improved Plating Speed : Solutions containing cobaltous ethylenediamine di(aurous cyanide) allow for faster deposition rates compared to traditional methods.

Treatment of Cyanide Poisoning

Cobaltous ethylenediamine di(aurous cyanide) has been studied as part of treatments for cyanide poisoning. Its efficacy lies in its ability to form non-toxic complexes with cyanide ions.

Case Studies

Research on dicobalt edetate has documented its effectiveness in treating cyanide poisoning, with reports indicating survival rates in patients with lethal blood cyanide concentrations when treated promptly . Adverse effects have been noted but are generally manageable, underscoring the compound's utility in emergency medicine.

Summary of Findings

The applications of cobaltous ethylenediamine di(aurous cyanide) span both industrial and medical fields, showcasing its versatility:

Mechanism of Action

The mechanism of action of cobaltous ethylenediamine di(aurous cyanide) involves its interaction with molecular targets through coordination bonds. The cobalt center can interact with various biomolecules, potentially affecting their function. The aurous cyanide ligands may also play a role in the compound’s activity by interacting with specific molecular pathways .

Comparison with Similar Compounds

Challenges and Limitations

- Synthesis Complexity : Isolation of pure cobaltous ethylenediamine di(aurous cyanide) is challenging due to competing ligand dissociation, as seen in silver-arsine halides .

- Toxicity : Cyanide ligands pose handling risks, requiring stringent safety protocols .

- Limited Direct Data: Most inferences derive from structurally related compounds; further experimental validation (e.g., X-ray crystallography) is needed .

Biological Activity

Cobaltous ethylenediamine di(aurous cyanide) is a complex compound that has garnered attention for its potential biological activities and implications in various fields, including toxicology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its toxicity, therapeutic applications, and mechanisms of action.

Cobaltous ethylenediamine di(aurous cyanide) is a coordination compound consisting of cobalt, ethylenediamine, and aurous cyanide. The presence of cyanide in the structure raises concerns regarding its biological effects, particularly due to the known toxicity of cyanide compounds.

Aquatic Toxicity

A significant study assessed the toxicity of cobalt-complexed cyanide to freshwater organisms, specifically Oncorhynchus mykiss (rainbow trout), Daphnia magna, and Ceriodaphnia dubia. The research indicated that these metallocyanide complexes pose a hazard to aquatic life, especially under ultraviolet (UV) radiation exposure. The observed LC50 values were notably low:

- Rainbow Trout : 0.38 mg/L in the presence of UV radiation.

- Daphnia magna : Higher LC50 values were noted, indicating variability in sensitivity among species.

The study concluded that UV light significantly enhances the toxicity of cobalt-cyanide complexes, with photochemical processes leading to increased formation of toxic cyanide species .

Human Toxicity and Treatment

Cobalt compounds, including dicobalt edetate, have been studied for their effectiveness as antidotes for cyanide poisoning. In clinical settings, dicobalt edetate has shown efficacy in treating cyanide toxicity by forming non-toxic complexes with cyanide ions. However, it is associated with several adverse effects such as hypertension and nausea. A review of 39 cases treated with dicobalt edetate revealed survival rates in patients with lethal blood cyanide concentrations, although complications from other toxicities were noted .

Cobalt ions play a crucial role in biological processes by interacting with various biomolecules. For instance:

- Cyanide Scavenging : Cobalt complexes can bind to cyanide ions, effectively reducing their availability and mitigating toxicity. This mechanism is particularly relevant in therapeutic contexts where cobalt acts as a protective agent against cyanide poisoning .

- Metal Ion Interactions : Cobalt ions can disrupt cellular redox balance and influence metal homeostasis within cells. Such interactions may contribute to both therapeutic effects and potential cytotoxicity .

Case Studies

- Aquatic Organism Response : A study on the exposure of Daphnia magna to cobalt-cyanide complexes demonstrated that pre-adaptation to UV radiation could reduce sensitivity to these compounds, suggesting potential for ecological resilience strategies .

- Clinical Outcomes : In human cases treated with dicobalt edetate for cyanide poisoning, outcomes varied based on the timing and severity of treatment initiation. Some patients experienced significant adverse reactions despite effective cyanide detoxification .

Q & A

Q. Q1. What are the established methodologies for synthesizing cobaltous ethylenediamine di(aurous cyanide), and how can purity be validated?

Answer: Synthesis typically involves reacting cobaltous salts (e.g., CoCl₂) with ethylenediamine and aurous cyanide derivatives under controlled conditions. A common approach involves dissolving aurous chloride in alcohol, heating to 50°C, and gradually adding ethylenediamine while stirring to form a complex . Purity validation requires:

- Elemental analysis (e.g., %C, %N, %Co) to confirm stoichiometry (see Table I in ).

- Spectroscopic techniques : UV-Vis spectroscopy (absorption maxima at ~670 nm for Co(II) complexes in acetic acid ), IR to confirm cyanide bonding (C≡N stretching ~2100 cm⁻¹).

- Solubility testing : The compound’s insolubility in water but solubility in polar organic solvents (e.g., ethanol) can indicate structural integrity .

Q. Q2. Which spectroscopic and crystallographic techniques are critical for determining the coordination geometry of this compound?

Answer:

- X-ray crystallography : Resolves the coordination environment (e.g., tetrahedral vs. square planar geometry). For example, copper analogs show tetrahedral Cu centers bridged by iodine .

- UV-Vis spectroscopy : Absorption bands (e.g., d-d transitions at 620–685 nm ) correlate with ligand field strength and geometry.

- Magnetic susceptibility : Paramagnetic behavior (e.g., high-spin Co(II)) can distinguish between monomeric and polymeric structures .

Advanced Research: Structural and Mechanistic Analysis

Q. Q3. How can researchers resolve contradictions in reported structural data (e.g., monomeric vs. polymeric forms)?

Answer: Contradictions often arise from solvent effects, concentration-dependent aggregation, or ligand substitution. Methodological strategies include:

- Variable-concentration studies : Monitor molecular weight via cryoscopy or light scattering (e.g., 2.5% solutions of silver analogs show 40% aggregation ).

- Temperature-dependent spectroscopy : Thermodynamic stability of polymers vs. monomers can be assessed via shifts in absorption maxima (e.g., LiCl-induced spectral changes in Co(II) complexes ).

- Comparative crystallography : Analyze analogs (e.g., Cu/Ag complexes) to infer bonding trends .

Q. Q4. What experimental parameters optimize the synthesis of cobaltous ethylenediamine di(aurous cyanide) to favor high-yield, stable products?

Answer: Key parameters include:

- Ligand ratio : Excess ethylenediamine (2+ mol equivalents) prevents ligand dissociation .

- Solvent choice : Alcoholic solvents minimize decomposition (e.g., ethanol reduces arsenic ligand loss in Ag analogs ).

- Temperature control : Heating to 50–60°C enhances reaction kinetics without promoting side reactions (e.g., alcoholysis) .

- Counterion selection : Halides (Cl⁻, Br⁻) influence solubility; cyanide’s strong field favors linear coordination but may require stabilizing ligands .

Methodological Challenges: Cyanide Quantification and Safety

Q. Q5. How can cyanide content in this compound be accurately quantified, especially in trace amounts?

Answer:

- Capillary electrophoresis (CE) : Direct separation of cyanide derivatives using borate buffer and fluorescence detection (e.g., NDA-labeled cyanide ).

- Spectrophotometric assays : Cyanide reacts with chloramine-T to form indophenol blue (λmax = 630 nm).

- Safety note : Conduct analyses in fume hoods with cyanide-specific detectors due to toxicity .

Advanced Mechanistic Studies

Q. Q6. What strategies are effective for studying ligand substitution dynamics in this complex?

Answer:

- Kinetic studies : Monitor ligand exchange rates using stopped-flow spectroscopy (e.g., thiocyanate substitution in Co(II) complexes ).

- Isotopic labeling : Replace ¹²CN⁻ with ¹³CN⁻ to track bonding via NMR or IR shifts.

- Competitive binding assays : Introduce competing ligands (e.g., EDTA ) to quantify binding affinities.

Q. Q7. How can thermodynamic stability constants (log β) be determined for this complex?

Answer:

- Potentiometric titration : Measure pH changes during ligand protonation/deprotonation.

- Spectrophotometric titration : Track absorbance changes (e.g., Co(II) d-d transitions) as ligands are added .

- Comparative analysis : Use known stability constants of analogous complexes (e.g., Co-en-Cl₂) to estimate values .

Hazard Mitigation and Compliance

Q. Q8. What protocols ensure safe handling and disposal of cobaltous ethylenediamine di(aurous cyanide)?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.